3-[4-(aminomethyl)phenyl]benzonitrile
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Overview
Description
3-[4-(aminomethyl)phenyl]benzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile and contains an aminomethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)phenyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(aminomethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, metal catalysts for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzaldoxime, primary amines, and various substituted derivatives of benzonitrile .
Scientific Research Applications
3-[4-(aminomethyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(aminomethyl)phenyl]benzonitrile involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds with various functional groups, influencing its reactivity and interactions . Molecular docking studies have shown its potential to interact with specific enzymes and proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzonitrile
- 3-(aminomethyl)benzonitrile
- 3-(p-benzylamino)-1,2,4,5 tetrazine
Uniqueness
3-[4-(aminomethyl)phenyl]benzonitrile is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its aminomethyl group provides additional reactivity compared to other benzonitrile derivatives, making it a versatile compound in various fields .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H12N2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8H,9,15H2 |
InChI Key |
WJEFDSLARSPEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CN)C#N |
Origin of Product |
United States |
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